REACTION_CXSMILES
|
NC1C=CC(C#N)=CC=1[N+]([O-])=O.[ClH:13].[CH2:14]([O:16][C:17](=[NH:28])[C:18]1[CH:23]=[CH:22][C:21]([NH2:24])=[C:20]([N+:25]([O-:27])=[O:26])[CH:19]=1)[CH3:15]>O1CCOCC1.C(O)C.C(OCC)C>[ClH:13].[CH2:14]([O:16][C:17](=[NH:28])[C:18]1[CH:23]=[CH:22][C:21]([NH2:24])=[C:20]([N+:25]([O-:27])=[O:26])[CH:19]=1)[CH3:15] |f:6.7|
|
Name
|
|
Quantity
|
63.3 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)N)[N+](=O)[O-])=N
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was tightly sealed
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
WAIT
|
Details
|
to stand for about 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with dry diethyl ether
|
Type
|
CUSTOM
|
Details
|
to dry under aspirator vacuum
|
Type
|
CUSTOM
|
Details
|
The crystals were dried in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(C1=CC(=C(C=C1)N)[N+](=O)[O-])=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |